3-Azabicyclo[4.2.1]nonane
Overview
Description
3-Azabicyclo[4.2.1]nonane is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the homotropane series and has been extensively studied due to its unique chemical properties and potential applications in various fields. The structure of this compound consists of a bicyclic framework with a nitrogen atom, making it an interesting subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Azabicyclo[4.2.1]nonane involves the [3+2] cycloaddition reaction. This method typically uses azomethine ylides, which are generated in situ from aldehydes and amines, and then reacted with activated alkenes. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition process .
Another method involves the catalytic [6π+2π] cycloaddition of N-substituted azepines with alkynes. This reaction is catalyzed by transition metal complexes, such as cobalt(II) acetylacetonate, and typically carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale cycloaddition reactions. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Alkylated derivatives with new alkyl groups attached to the nitrogen atom.
Scientific Research Applications
3-Azabicyclo[4.2.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Industry: Utilized in the development of new materials and as a precursor for synthesizing other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.2.1]nonane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence neurotransmitter release and signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[4.2.1]nonane: Similar in structure but with different substitution patterns.
3,9-Diazabicyclo[4.2.1]nonane: Contains an additional nitrogen atom, leading to different chemical properties and reactivity.
Bicyclo[3.3.1]nonane: Lacks the nitrogen atom, resulting in distinct chemical behavior and applications.
Uniqueness
3-Azabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure with a nitrogen atom, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a pharmacological agent make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
3-azabicyclo[4.2.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8-5-7(1)3-4-9-6-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPIHIFORFCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560468 | |
Record name | 3-Azabicyclo[4.2.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284-11-7 | |
Record name | 3-Azabicyclo[4.2.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the cholinomimetic activity of 3-Azabicyclo[4.2.1]nonane derivatives?
A: Research suggests that N -methyl-7,9-dioxa-3-azabicyclo[4.2.1]nonane methiodide, a derivative of this compound, exhibits cholinomimetic activity. [] This means it can mimic the action of acetylcholine, a neurotransmitter, at cholinergic receptors. While its activity is not as potent as acetylcholine itself, it demonstrates the potential of this structural class for interacting with cholinergic systems. Further research comparing its activity to other cholinomimetics like cis -2-methyl-4-dimethylamino-methyl-1,3-dioxolane methiodide and N -methyl-6,8-dioxa-3-azabicyclo[3.2.1]octane methiodide, suggests that the conformation of the molecule plays a crucial role in its interaction with the receptor. [] Interestingly, N -methyl-7,9-dioxa-3-azabicyclo[4.2.1]nonane methiodide also displayed some acetylcholine releasing activity. []
Q2: Are there any established synthetic routes for this compound derivatives?
A: Yes, a successful five-step synthesis of 6-phenyl-3-azabicyclo[4.2.1]nonane, a specific derivative, has been reported. [] The overall yield was 19%, and a key step involved an intramolecular Mannich reaction. [] This demonstrates the feasibility of synthesizing specific this compound derivatives, paving the way for further exploration of structure-activity relationships and potential applications.
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